REACTION_SMILES
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[CH3:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH:17]([CH2:18][CH:19]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[NH:27][C:28]([O:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[OH:35])[c:36]([CH3:40])[cH:37][cH:38][cH:39]1.[Cl:42][CH2:43][Cl:44].[OH2:41]>>[CH3:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH:17]([CH2:18][CH:19]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[NH2:27])[OH:35])[c:36]([CH3:40])[cH:37][cH:38][cH:39]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1OCC(=O)NC(Cc1ccccc1)C(O)CC(Cc1ccccc1)NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1OCC(=O)NC(Cc1ccccc1)C(O)CC(N)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH:17]([CH2:18][CH:19]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[NH:27][C:28]([O:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[OH:35])[c:36]([CH3:40])[cH:37][cH:38][cH:39]1.[Cl:42][CH2:43][Cl:44].[OH2:41]>>[CH3:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH:17]([CH2:18][CH:19]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[NH2:27])[OH:35])[c:36]([CH3:40])[cH:37][cH:38][cH:39]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1OCC(=O)NC(Cc1ccccc1)C(O)CC(Cc1ccccc1)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C)c1OCC(=O)NC(Cc1ccccc1)C(O)CC(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |